Cas no 1243408-05-0 (1-chloro-2-cyclopropoxy-4-methoxybenzene)

1-Chloro-2-cyclopropoxy-4-methoxybenzene is a substituted benzene derivative featuring chloro, cyclopropoxy, and methoxy functional groups. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as an intermediate in the preparation of more complex molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the aromatic ring allows for selective functionalization, making it useful in pharmaceuticals, agrochemicals, and materials science applications. Its cyclopropoxy group offers steric and electronic modulation, enhancing its utility in cross-coupling reactions and cyclopropane-based ring transformations. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage away from strong oxidizers.
1-chloro-2-cyclopropoxy-4-methoxybenzene structure
1243408-05-0 structure
Product name:1-chloro-2-cyclopropoxy-4-methoxybenzene
CAS No:1243408-05-0
MF:C10H11ClO2
MW:198.646142244339
CID:4564333

1-chloro-2-cyclopropoxy-4-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-2-cyclopropoxy-4-methoxybenzene
    • Inchi: 1S/C10H11ClO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3H2,1H3
    • InChI Key: IILVYJUVWYCVTF-UHFFFAOYSA-N
    • SMILES: C1(Cl)=CC=C(OC)C=C1OC1CC1

1-chloro-2-cyclopropoxy-4-methoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C610713-2.5mg
1-chloro-2-cyclopropoxy-4-methoxybenzene
1243408-05-0
2.5mg
$ 50.00 2022-04-01
TRC
C610713-25mg
1-chloro-2-cyclopropoxy-4-methoxybenzene
1243408-05-0
25mg
$ 185.00 2022-04-01
TRC
C610713-5mg
1-chloro-2-cyclopropoxy-4-methoxybenzene
1243408-05-0
5mg
$ 65.00 2022-04-01

Additional information on 1-chloro-2-cyclopropoxy-4-methoxybenzene

1-Chloro-2-Cyclopropoxy-4-Methoxybenzene: A Comprehensive Overview

1-Chloro-2-cyclopropoxy-4-methoxybenzene (CAS No. 1243408-05-0) is a structurally complex aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique substitution pattern on the benzene ring, featuring a chlorine atom at position 1, a cyclopropoxy group at position 2, and a methoxy group at position 4. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and applications.

The synthesis of 1-chloro-2-cyclopropoxy-4-methoxybenzene typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed transition metal-catalyzed cross-coupling reactions to assemble the cyclopropoxy group with high precision. These methods not only enhance the yield but also minimize the formation of undesired byproducts, aligning with the principles of green chemistry.

One of the most intriguing aspects of 1-chloro-2-cyclopropoxy-4-methoxybenzene is its reactivity under various reaction conditions. The presence of electron-withdrawing groups like chlorine and methoxy creates a highly activated aromatic system, facilitating electrophilic substitution reactions. Moreover, the cyclopropoxy group introduces unique strain and rigidity into the molecule, which can be exploited in designing bioactive compounds or advanced materials. Recent studies have demonstrated that this compound can serve as a versatile building block for synthesizing heterocyclic frameworks, which are of great interest in drug discovery.

From an applications standpoint, 1-chloro-2-cyclopropoxy-4-methoxybenzene has shown promise in several domains. In medicinal chemistry, derivatives of this compound have been investigated for their potential as kinase inhibitors or modulators of other therapeutic targets. The ability to fine-tune its substituents allows chemists to optimize pharmacokinetic properties such as solubility and bioavailability. Additionally, in agrochemistry, analogs of this compound have been explored as leads for developing novel pesticides or herbicides with enhanced efficacy and reduced environmental impact.

The structural uniqueness of 1-chloro-2-cyclopropoxy-4-methoxybenzene also makes it an attractive candidate for materials science applications. For example, its rigid framework and conjugated aromatic system make it suitable for use in organic electronics or as a component in advanced polymers. Researchers have recently reported on its incorporation into self-assembled monolayers and supramolecular assemblies, highlighting its potential in nanotechnology.

In terms of characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of 1-chloro-2-cyclopropoxy-4-methoxybenzene. These tools enable precise determination of the compound's molecular weight and substitution pattern, ensuring high-quality standards in both research and industrial settings.

Looking ahead, the continued exploration of 1-chloro-2-cyclopropoxy-4-methoxybenzene is expected to yield further insights into its chemical reactivity and practical applications. Collaborative efforts between academia and industry will likely drive innovation in synthesizing more complex derivatives and uncovering novel functionalities. As sustainability becomes a priority in chemical research, there is growing interest in developing eco-friendly synthesis routes for this compound to minimize waste and energy consumption.

In conclusion, 1-chloro-2-cyclopropoxy-4-methoxybenzene stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers aiming to push the boundaries of organic chemistry and material science. With ongoing advancements in synthetic methodologies and characterization techniques, this compound is poised to play an increasingly significant role in both academic research and industrial development.

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